molecular formula C20H20ClN3O2 B2614816 3-chloro-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide CAS No. 2034364-81-1

3-chloro-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide

Cat. No.: B2614816
CAS No.: 2034364-81-1
M. Wt: 369.85
InChI Key: RZLWGKHBLLWQML-UHFFFAOYSA-N
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Description

3-chloro-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with a furan ring and a cyclopenta[c]pyrazole moiety

Properties

IUPAC Name

3-chloro-N-(furan-2-ylmethyl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2/c1-23-19-9-3-8-17(19)18(22-23)13-24(12-16-7-4-10-26-16)20(25)14-5-2-6-15(21)11-14/h2,4-7,10-11H,3,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLWGKHBLLWQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC2)C(=N1)CN(CC3=CC=CO3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzamide core, followed by the introduction of the furan and cyclopenta[c]pyrazole substituents through nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the benzamide core can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino-substituted benzamides.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

The compound 3-chloro-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide is a complex chemical structure that has garnered interest in various scientific research applications. This article explores its potential applications, particularly in medicinal chemistry, pharmacology, and material science.

Structural Overview

Chemical Structure : The compound features a central amide bond connecting a chlorinated benzene ring to two distinct functional groups: a furan-2-ylmethyl group and a 1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl group. The presence of these groups suggests potential biological activity and interactions with various biological targets.

Molecular Formula : C19_{19}H22_{22}ClN3_{3}O

Medicinal Chemistry

The unique structure of this compound positions it as a candidate for drug development. Research indicates that compounds with similar structural motifs can exhibit significant antimicrobial , anticancer , and anti-inflammatory properties.

Case Studies:

  • Antimicrobial Activity : Similar compounds have been synthesized and tested for their ability to combat bacterial strains resistant to conventional antibiotics. For instance, studies have shown that benzamide derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria effectively .
  • Anticancer Properties : Research on related benzamide compounds has demonstrated their potential in inhibiting cancer cell proliferation. For example, certain derivatives have been reported to exhibit IC50_{50} values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .

Pharmacology

The pharmacological potential of this compound may be explored through its interaction with specific biological pathways. The presence of the furan and pyrazole moieties suggests possible interactions with receptors or enzymes involved in disease processes.

Insights:

  • Targeting Enzymes : Compounds with similar structures have been shown to inhibit enzymes critical for the survival of pathogens or cancer cells. This suggests that this compound could be evaluated for its ability to modulate such targets .

Material Science

Beyond biological applications, the compound's structural properties may lend themselves to use in material science. Its unique functionalities could enable it to act as a precursor for novel polymers or as an additive in composite materials.

Potential Uses:

  • Polymer Synthesis : The amide functional group can participate in polymerization reactions, potentially leading to new materials with desirable mechanical or thermal properties.
  • Nanocomposites : The integration of this compound into nanocomposite materials may enhance their performance characteristics due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The furan and cyclopenta[c]pyrazole moieties may facilitate binding to specific active sites, leading to inhibition or activation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid derivatives: These compounds share the furan ring and exhibit similar reactivity.

    Cyclopenta[c]pyrazole derivatives: Compounds with this moiety are often studied for their biological activity.

    Chlorobenzamides: These compounds have similar substitution patterns on the benzamide core.

Uniqueness

3-chloro-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties

Biological Activity

The compound 3-chloro-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide is a novel arylated amide that has garnered interest for its potential biological activities. This article aims to explore its biological activity, including available synthesis data, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A chlorinated benzene ring .
  • An amide bond connecting to two distinct groups:
    • A furan-2-ylmethyl group.
    • A 1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl group.

This unique combination of moieties suggests potential interactions with biological targets that may lead to various pharmacological effects.

Table 1: Structural Characteristics

FeatureDescription
Molecular FormulaC18H21ClN4O2
Molecular Weight348.84 g/mol
SMILESCc1ccccc1C(=O)N(Cc2coc(C)cc2)C(NCc3cccc(C)c3)C(Cl)=O
IUPAC NameThis compound

Anticancer Potential

Compounds with similar structural features have been investigated for anticancer activity. The presence of the chlorinated benzene and furan rings may enhance interactions with cellular targets involved in cancer proliferation and survival pathways. Research indicates that arylated amides can inhibit key enzymes in cancer metabolism .

Structure-Activity Relationship (SAR)

The structural elements of This compound suggest several points for SAR analysis:

  • Chlorine Substitution : The chlorine atom may increase lipophilicity and enhance binding affinity to target proteins.
  • Furan Ring : Known for its ability to participate in π-stacking interactions with aromatic residues in proteins.
  • Tetrahydrocyclopenta[c]pyrazole Moiety : This component could provide unique conformational flexibility that may be advantageous for target binding.

Study 1: Synthesis and Evaluation of Related Compounds

A study focused on synthesizing various furan-based amides demonstrated that modifications to the furan ring significantly impacted their biological activity against pathogens . The findings suggest that similar modifications might enhance the efficacy of our compound.

Study 2: Molecular Docking Studies

Molecular docking studies have been performed on related compounds to predict their binding affinities to key enzymes involved in cancer pathways. These studies indicate that compounds with similar structures can effectively bind to active sites of enzymes like COX-2 and other targets implicated in inflammation and cancer .

Q & A

Q. What are the key synthetic pathways for preparing this benzamide derivative, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with functionalization of the pyrazole and furan moieties. Key steps include:
  • Chlorination : Introduce the 3-chloro substituent on the benzamide core via electrophilic aromatic substitution (e.g., using Cl₂/FeCl₃) .
  • Coupling Reactions : Use nucleophilic substitution or amide bond formation to link the furan-2-ylmethyl and tetrahydrocyclopenta[c]pyrazole groups. For example, activate the carboxyl group with EDCI/HOBt for amide coupling .
  • Optimization : Apply Design of Experiments (DoE) to optimize temperature, solvent (e.g., DMF or THF), and catalyst ratios. For example, highlights statistical modeling to maximize yield (e.g., 70–80% via controlled heating at 90°C) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer : Prioritize:
  • ¹H/¹³C NMR : Identify protons on the furan (δ 6.3–7.5 ppm) and pyrazole (δ 2.5–3.5 ppm for tetrahydrocyclopenta protons). The benzamide carbonyl appears at ~168 ppm in ¹³C NMR .
  • IR Spectroscopy : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and aromatic C-Cl bonds (~550–600 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with <2 ppm error .

Advanced Research Questions

Q. How can computational chemistry tools predict the bioactivity of this benzamide derivative against agricultural pests, and what validation experiments are required?

  • Methodological Answer :
  • Molecular Docking : Model interactions with pest-specific targets (e.g., acetylcholinesterase for insecticides) using software like AutoDock Vina. For example, –3 highlight structural similarities to pesticidal benzamides .
  • QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric parameters (logP) with bioactivity. Validate via in vitro assays (e.g., insecticidal activity on Spodoptera frugiperda larvae) .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?

  • Methodological Answer :
  • Re-evaluate Assay Conditions : Ensure purity (>95% via HPLC) and correct stereochemistry (chiral centers in tetrahydrocyclopenta may require enantiomeric separation) .
  • Solvent Effects : Test bioactivity in varying media (e.g., aqueous vs. lipid-based) to account for solubility discrepancies .
  • Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., fluazinam in ) to identify scaffold-specific trends .

Q. How does modifying substituents on the pyrazole or furan rings affect the compound’s physicochemical properties and target binding?

  • Methodological Answer :
  • Substituent Effects :
SubstituentImpact on logPBioactivity Trend
Electron-withdrawing (e.g., -Cl)↑ logPEnhanced pesticidal activity
Bulky groups (e.g., -CF₃)↓ SolubilityReduced membrane permeability
  • Synthetic Testing : Prepare derivatives via Suzuki-Miyaura coupling or Mannich reactions () and compare IC₅₀ values .

Q. What are the best practices for analyzing degradation products under varying environmental conditions?

  • Methodological Answer :
  • Stress Testing : Expose the compound to UV light, humidity, and pH extremes. Monitor degradation via LC-MS/MS. For example, suggests hydrolytic cleavage of the amide bond under acidic conditions .
  • Isolation : Use preparative TLC or column chromatography to isolate degradation byproducts (e.g., furan-2-carboxylic acid) for structural elucidation .

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